Cas no 326800-63-9 (3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one)

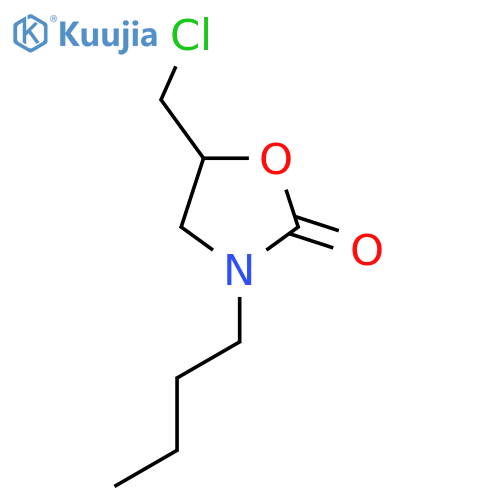

326800-63-9 structure

商品名:3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one

3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one

- EN300-1154734

- 326800-63-9

- AKOS013604434

- 3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one

-

- インチ: 1S/C8H14ClNO2/c1-2-3-4-10-6-7(5-9)12-8(10)11/h7H,2-6H2,1H3

- InChIKey: UTNUBIRBFXYZCE-UHFFFAOYSA-N

- ほほえんだ: ClCC1CN(C(=O)O1)CCCC

計算された属性

- せいみつぶんしりょう: 191.0713064g/mol

- どういたいしつりょう: 191.0713064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 29.5Ų

3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1154734-0.5g |

3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |

326800-63-9 | 0.5g |

$946.0 | 2023-06-09 | ||

| Enamine | EN300-1154734-0.1g |

3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |

326800-63-9 | 0.1g |

$867.0 | 2023-06-09 | ||

| Enamine | EN300-1154734-0.05g |

3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |

326800-63-9 | 0.05g |

$827.0 | 2023-06-09 | ||

| Enamine | EN300-1154734-1.0g |

3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |

326800-63-9 | 1g |

$986.0 | 2023-06-09 | ||

| Enamine | EN300-1154734-0.25g |

3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |

326800-63-9 | 0.25g |

$906.0 | 2023-06-09 | ||

| Enamine | EN300-1154734-5.0g |

3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |

326800-63-9 | 5g |

$2858.0 | 2023-06-09 | ||

| Enamine | EN300-1154734-2.5g |

3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |

326800-63-9 | 2.5g |

$1931.0 | 2023-06-09 | ||

| Enamine | EN300-1154734-10.0g |

3-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one |

326800-63-9 | 10g |

$4236.0 | 2023-06-09 |

3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

326800-63-9 (3-Butyl-5-(chloromethyl)-1,3-oxazolidin-2-one) 関連製品

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量